molecular formula C10H21N5O6 B7908154 L-Arginine L-aspartate CAS No. 3054-35-1

L-Arginine L-aspartate

Cat. No.: B7908154
CAS No.: 3054-35-1
M. Wt: 307.30 g/mol
InChI Key: SUUWYOYAXFUOLX-PGMHMLKASA-N
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Description

L-Arginine L-aspartate is a compound formed by the combination of the amino acids arginine and aspartic acid. Arginine is a basic amino acid, while aspartic acid is an acidic amino acid. This compound is known for its role in various physiological processes, including protein synthesis, detoxification of ammonia, and nitric oxide production. It is commonly used as a dietary supplement to enhance athletic performance, support cardiovascular health, and improve overall well-being.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of L-arginine with L-aspartic acid in an aqueous solution. The molar ratio of L-arginine to L-aspartic acid is typically 1:1. The solution is then vacuum-concentrated at a temperature range of 50-80°C until complete dissolution is achieved. After removing 20-60% of the water content, the solution is cooled to 20-30°C. An organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent is slowly added. The mixture is then subjected to temperature reduction, crystallization, filtering, washing, and vacuum drying to obtain crystal L-arginine L-aspartate .

Industrial Production Methods: The industrial production of arginine aspartate follows a similar process but on a larger scale. The process is designed to ensure high purity (≥98%) and high yield (80-86%) of the product. The steps are optimized for ease of operation, good crystal form, and minimal caking, making the product suitable for transportation and use .

Chemical Reactions Analysis

Types of Reactions: L-Arginine L-aspartate undergoes various chemical reactions, including:

    Oxidation: The amino groups in arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.

    Reduction: The carboxyl groups in aspartic acid can be reduced to form corresponding alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

L-Arginine L-aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Plays a role in protein synthesis, cell signaling, and metabolic pathways.

    Medicine: Used in the treatment of cardiovascular diseases, enhancing immune function, and improving athletic performance.

    Industry: Employed in the production of dietary supplements and pharmaceuticals .

Mechanism of Action

L-Arginine L-aspartate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy.

    L-Citrulline: A precursor to arginine, used to enhance nitric oxide production.

    L-Glutamine: Involved in protein synthesis and immune function.

Uniqueness of Arginine Aspartate: L-Arginine L-aspartate is unique due to its dual role in nitric oxide production and ammonia detoxification. This combination makes it particularly effective in enhancing athletic performance and supporting cardiovascular health .

Properties

CAS No.

3054-35-1

Molecular Formula

C10H21N5O6

Molecular Weight

307.30 g/mol

IUPAC Name

2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1

InChI Key

SUUWYOYAXFUOLX-PGMHMLKASA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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